N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide
Description
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with various functional groups. This compound has diverse applications across chemistry and medicine due to its unique structural properties and reactivity.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-21(2)16-11-14(10-15(18)20-16)17(23)22(9-8-19)12-13-6-4-3-5-7-13/h3-7,10-11H,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBSDJBBFCQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide involves several steps, beginning with the preparation of the pyridine ring, followed by introducing the benzyl, chloro, cyanomethyl, and dimethylamino groups. Typically, the synthesis may involve:
Nitration of pyridine to form a nitropyridine intermediate.
Reduction of the nitro group to form an aminopyridine.
Chlorination of the amino group to introduce the chlorine atom.
Addition of the cyanomethyl group via a nucleophilic substitution reaction.
Introduction of the dimethylamino group through amination reactions. Industrial production methods may involve optimizing these reactions for scale, including controlling reaction conditions such as temperature, pressure, and pH, to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action for compounds like N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide involves interactions with molecular targets such as enzymes or receptors. These interactions often follow pathways involving binding to active sites, inhibiting or activating specific biological functions. The specific molecular targets and pathways vary based on the compound's structure and the context of its application.
Comparison with Similar Compounds
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